Stereochemistry-Determined Kinase Binding: (S)-Enantiomer vs. (R)-Enantiomer in ALK Inhibitor Co-Crystal Structures
The (1S)-1-(5-fluoropyridin-2-yl)ethyl fragment, derived from the (S)-enantiomer of the target compound, is present in ALK inhibitor compound 9 co-crystallized with human ALK (PDB 6EBW) at 2.8 Å resolution. The fluorine atom forms a polar interaction with the kinase hinge, while the (S)-configured methyl group occupies a defined hydrophobic pocket [1][2]. The corresponding (R)-enantiomer would place the methyl group into a sterically disfavored region, consistent with the absence of any co-crystal structure containing the (R)-configured fragment in the PDB. This stereochemical requirement is a class-level inference from the general enantioselectivity of kinase ATP-binding pockets.
| Evidence Dimension | Stereochemical compatibility with ALK kinase hinge binding pocket |
|---|---|
| Target Compound Data | (S)-enantiomer fragment present in ALK inhibitor compound 9 (PDB 6EBW, 2.8 Å resolution) |
| Comparator Or Baseline | (R)-enantiomer: no reported co-crystal structure with ALK; racemic mixture: not reported in PDB |
| Quantified Difference | Not quantified (structural data only); no matched-pair IC₅₀ comparison available for the free amine building blocks |
| Conditions | Co-crystal structure of compound 9 with human ALK kinase domain (PDB 6EBW) |
Why This Matters
Procurement of the correct (S)-enantiomer is a prerequisite for synthesizing ALK-targeted chemical probes and drug candidates; the (R)-enantiomer cannot deliver the validated binding mode.
- [1] Protein Data Bank. 6EBW: hALK in complex with compound 9 (6-(((1S)-1-(5-fluoropyridin-2-yl)ethyl)amino)-1-(3-methyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(morpholin-4-yl)methanone). DOI: 10.2210/pdb6ebw/pdb. View Source
- [2] Fushimi, M.; et al. Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. J. Med. Chem. 2019, 62, 4915-4935. View Source
